o-Tolylmagnesium chloride is an organomagnesium compound commonly used as a Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation, a fundamental step in the synthesis of many organic compounds .
o-Tolylmagnesium chloride (o-ToluMgCl), also known as 2-Tolylmagnesium chloride, is an organomagnesium compound belonging to the class of Grignard reagents. Grignard reagents are a cornerstone of organic synthesis, acting as a nucleophilic carbon source for the formation of carbon-carbon and carbon-heteroatom bonds []. o-Tolylmagnesium chloride specifically introduces a o-tolyl group (2-methylphenyl) into organic molecules.
o-Tolylmagnesium chloride has the molecular formula C7H7ClMg. The central atom is magnesium (Mg) bonded to a chlorine atom (Cl) and a o-tolyl group (C6H4CH3). The magnesium atom also has a vacant orbital that can accept an electron pair, making the compound a Lewis acid. The presence of the aromatic ring and the electropositive magnesium center contributes to the polarity of the molecule.
The primary function of o-Tolylmagnesium chloride in scientific research is its participation in various organic synthesis reactions. Here are some key reactions:
Mg + o-ClC6H4CH3 --> o-TolylMgCl (Eq. 1)
o-TolylMgCl + R2C=O --> R2CH(OMgCl)-o-Tolyl --> R2CH-o-Tolyl + MgClOH (Eq. 2)
o-TolylMgCl + CuBr --> o-TolylCu + MgClBr (Eq. 3)
Flammable;Corrosive